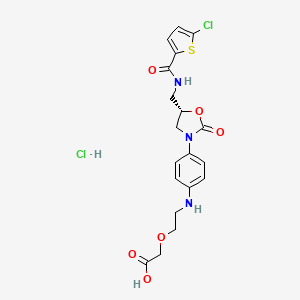
7-Ethyl-2’-deoxyguanosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-2’-deoxyguanosine is a modified nucleoside derived from deoxyguanosine. It is characterized by the addition of an ethyl group at the seventh position of the guanine base. This compound is of significant interest in biochemical and medical research due to its potential role in DNA modification and its implications in various biological processes.
Wissenschaftliche Forschungsanwendungen
Biochemische Analyse
Biochemical Properties
7-Ethyl-2’-deoxyguanosine is involved in various biochemical reactions. It forms DNA adducts in cells , which are segments of DNA bound to a cancer-causing chemical. This process could interfere with the DNA replication, leading to mutations and eventually cancer .
Cellular Effects
The presence of 7-Ethyl-2’-deoxyguanosine in cells can lead to significant cellular effects. It can cause DNA damage, which can lead to mutations and genomic instability . This can disrupt normal cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 7-Ethyl-2’-deoxyguanosine involves its interaction with DNA. It forms adducts with DNA, which can interfere with the normal DNA replication process . This can lead to mutations and changes in gene expression, contributing to the development of diseases like cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2’-deoxyguanosine typically involves the alkylation of deoxyguanosine. One common method includes the reaction of deoxyguanosine with ethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for 7-Ethyl-2’-deoxyguanosine are not extensively documented, the general approach involves large-scale alkylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are useful in studying oxidative DNA damage.
Reduction: Although less common, reduction reactions can modify the ethyl group or other functional groups present in the molecule.
Substitution: The ethyl group can be substituted with other alkyl or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-7-ethyl-2’-deoxyguanosine, a marker for oxidative stress .
Wirkmechanismus
The mechanism by which 7-Ethyl-2’-deoxyguanosine exerts its effects involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. This can lead to mutations and other genetic alterations. The ethyl group at the seventh position of guanine can form adducts with DNA, which are recognized and processed by cellular repair mechanisms. These adducts can also serve as signals for the activation of various DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
7-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of an ethyl group.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine, commonly used as a marker for oxidative DNA damage.
Deoxyguanosine: The unmodified form, which serves as a building block of DNA and is used in various biochemical studies.
Uniqueness: 7-Ethyl-2’-deoxyguanosine is unique due to its specific ethyl modification, which provides distinct insights into the effects of alkylation on DNA structure and function. Its role as a biomarker for alcohol-related DNA damage further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWPWZFJYUUIN-CHBHHRONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of measuring 7-Ethyl-2'-deoxyguanosine levels in human lung tissue?
A1: 7-Ethyl-2'-deoxyguanosine is a DNA adduct that can be used as a biomarker for exposure to certain carcinogens, specifically N-nitrosamines [, ]. N-nitrosamines are found in tobacco smoke and some processed foods and have been linked to an increased risk of cancer. By measuring 7-Ethyl-2'-deoxyguanosine levels in lung tissue, researchers can assess the extent of DNA damage caused by these carcinogens. This information can be valuable in understanding individual susceptibility to lung cancer and developing effective prevention strategies.
Q2: The research mentions that 7-Ethyl-2'-deoxyguanosine levels can vary significantly between individuals and even within different parts of the lung. What are the implications of this finding for research studies?
A2: The high inter-individual variability and the lack of a consistent distribution pattern of 7-Ethyl-2'-deoxyguanosine in lung tissue [] poses a challenge for research studies. It suggests that analyzing a single lung sample might not be representative of the overall exposure level for some individuals. This highlights the need for larger sample sizes or multiple samples per individual to obtain more accurate and reliable data. Further research is needed to fully understand the factors contributing to this variability and its implications for assessing cancer risk.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)


![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/new.no-structure.jpg)




